molecular formula C13H15NO4 B8503414 ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B8503414
M. Wt: 249.26 g/mol
InChI Key: IHSDNKASIZBOCZ-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that contains a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another heterocyclic compound with similar structural features.

    4-Hydroxy-2-quinolones: Compounds with a similar ring system but different functional groups.

Uniqueness

Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific benzoxazine ring structure and the presence of both acetyl and carboxylate functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-3-17-13(16)12-8-14(9(2)15)10-6-4-5-7-11(10)18-12/h4-7,12H,3,8H2,1-2H3

InChI Key

IHSDNKASIZBOCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetyl chloride (23 □L, 0.33 mmol) was added to a solution of (±)-ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (Example 3a, 55 mg, 0.27 mmol), DMAP (1.6 mg, 0.013 mmol), and Hunig's base (63 □L, 0.36 mmol) in dichloromethane (2 mL). The solution was stirred at 25° C. for 24 h, then the reaction mixture was diluted with dichloromethane (60 mL) and the mixture was extracted with 0.1 M sodium carbonate (7 mL) and half-saturated brine (7 mL). The organic layer was dried over sodium sulfate and concentrated. Purification of the product by flash column chromatography (40% EtOAc/hexane) afforded the title compound (46 mg, 0.18 mmol). MS m/z: 250 (M+1).
Quantity
0.33 mmol
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reactant
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55 mg
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0.36 mmol
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1.6 mg
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2 mL
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solvent
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60 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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